3-Oxo-3-phenylpropyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

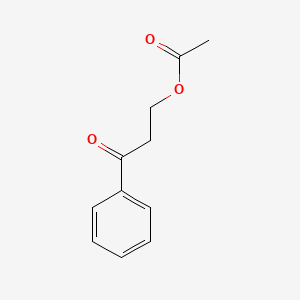

Structure

3D Structure

Properties

IUPAC Name |

(3-oxo-3-phenylpropyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-9(12)14-8-7-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFVFNSFBWLKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464702 | |

| Record name | benzoylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7334-41-0 | |

| Record name | benzoylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Understanding and Research Significance of the 3 Oxo 3 Phenylpropyl Moiety

The 3-oxo-3-phenylpropyl group is a significant structural moiety in organic synthesis and medicinal chemistry. It serves as a versatile building block for constructing a wide array of more complex organic molecules. Its importance stems from the reactivity of the ketone and the potential for modifications along the propyl chain.

Detailed research has demonstrated the utility of this moiety as an intermediate in various synthetic pathways. It is frequently employed in multi-component reactions, where its structure is incorporated to build larger molecular scaffolds efficiently. For instance, derivatives of the 3-oxo-3-phenylpropyl moiety are key reactants in the synthesis of heterocyclic compounds and other complex structures through reactions like Michael additions. smolecule.cominformahealthcare.com The ketone's electrophilic carbon and the adjacent acidic α-protons allow for a range of nucleophilic addition and substitution reactions. evitachem.com

Furthermore, the 3-oxo-3-phenylpropyl scaffold is a core component in numerous compounds investigated for their biological activity. Researchers have incorporated this moiety into molecules designed as potential therapeutic agents. For example, derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors, which are relevant for treating various diseases. researchgate.net Other studies have explored its role in the development of dithiocarbamates with antitubulin activity, highlighting its potential in cancer research. pkusz.edu.cn The structural framework is also found in compounds used to study enzyme kinetics and metabolic pathways. ontosight.ai

Table 1: Key Reactions Involving the 3-Oxo-3-phenylpropyl Moiety

| Reaction Type | Reagents | Products | Research Context |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Converts the ketone group to a secondary alcohol. | Creation of chiral alcohols as synthetic intermediates. evitachem.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Can lead to the formation of carboxylic acids through cleavage. | Functional group transformation in multi-step synthesis. evitachem.com |

| Michael Addition | Enolates, Thiols | Acts as an electrophile to form new carbon-carbon or carbon-sulfur bonds. | Synthesis of complex molecules and heterocyclic compounds. smolecule.com |

| Electrophilic Aromatic Substitution | Bromine, Nitric acid | Introduces substituents onto the phenyl ring. | Modification of the aromatic portion to tune electronic properties. evitachem.com |

Table 2: Examples of Bioactive Compounds Containing the 3-Oxo-3-phenylpropyl Moiety

| Compound Class | Specific Example | Area of Research | Citation |

|---|---|---|---|

| Sulfonamides | 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide | Carbonic Anhydrase Inhibition | researchgate.net |

| Dithiocarbamates | 1-(3-Nitrophenyl)-3-oxo-3-phenylpropyl diethylcarbamodithioate | Antitubulin Agents for Cancer Research | pkusz.edu.cn |

| Tryptophan Derivatives | Methyl (((1-(4-chlorophenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)-ʟ-tryptophanate | Antifungal Agents | mdpi.com |

| Phthalimide (B116566) Derivatives | N-(1-Ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide | α-Amino γ-Oxo Acid Derivatives Synthesis | scirp.org |

Research Gaps and Future Directions for 3 Oxo 3 Phenylpropyl Acetate

Direct Synthesis Approaches to this compound

The most direct route to this compound involves the esterification of its corresponding alcohol precursor.

The formation of this compound can be achieved through the acetylation of 3-hydroxy-1-phenylpropan-1-one. nih.govmolport.com A common laboratory method involves reacting the β-hydroxy ketone with an acetylating agent in the presence of a base. For instance, racemic β-hydroxy ketones can be acetylated using acetyl chloride and pyridine (B92270) in a dichloromethane (B109758) solvent. rsc.org The reaction is typically initiated at a reduced temperature (0°C) and then allowed to proceed at room temperature. rsc.org Another approach involves the use of isopropenyl acetate as an acyl donor in a reaction catalyzed by an enzyme like Candida antarctica lipase (B570770) A (CAL-A). rsc.org

A general procedure for the acetylation of a similar alcohol, 3-phenylpropanol, uses a system of triphenylphosphine (B44618) dibromide (Ph3P/Br2) and ammonium (B1175870) acetate (NH4OAc) to generate triphenylphosphine diacetate in situ, which then acetylates the alcohol. chemicalbook.com While applied to a saturated analogue, this method highlights the versatility of phosphine-based reagents in acetylation processes. chemicalbook.com

Table 1: Representative Acetylation Reaction

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Racemic β-hydroxy ketone | Acetyl chloride, Pyridine | Dichloromethane, 0°C to 25°C, 1-2 h | β-acetoxy ketone | rsc.org |

Synthesis of Compounds Incorporating the 3-Oxo-3-phenylpropyl Moiety

The 3-oxo-3-phenylpropyl scaffold is a key structural element in a variety of more complex molecules. Its incorporation is often achieved through reactions that build the carbon skeleton and functional groups simultaneously or in a sequential one-pot process.

Multi-component reactions (MCRs) are highly efficient for creating molecular complexity from simple starting materials in a single step. informahealthcare.comresearchgate.net A notable example is the one-pot, three-component synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.comresearchgate.net This reaction involves the condensation of an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile (B47326). informahealthcare.comresearchgate.netsid.ir The process is catalyzed by Cerium(IV) Ammonium Nitrate (B79036) (CAN) in a phosphorus ionic liquid, which acts as an environmentally benign promoter. informahealthcare.comresearchgate.net The reaction proceeds smoothly at room temperature, producing good to excellent yields of the desired products. informahealthcare.com The proposed mechanism suggests an initial aldol (B89426) condensation to form a chalcone (B49325), followed by a Michael addition initiated by a malononitrile radical. informahealthcare.com The use of MgO nanoparticles as a catalyst under microwave conditions also facilitates the synthesis of these derivatives. sid.ir

Table 2: Three-Component Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives

| Aldehyde Component | Acetophenone Component | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Acetophenone | CAN (10 mol%), HTPB | 98% | informahealthcare.com |

| 4-Chlorobenzaldehyde | 4-Nitroacetophenone | CAN (10 mol%), HTPB | 95% | informahealthcare.com |

| 4-Chlorobenzaldehyde | Acetophenone | MgO NPs, Microwave | Not specified | sid.ir |

The 3-oxo-3-phenylpropyl group can be introduced into heterocyclic systems via nucleophilic substitution reactions. For example, various substituted 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues have been synthesized. nih.gov This synthesis is based on the structure of 3-morpholino-1-phenylpropan-1-one, a simplified analogue of fluoxetine. nih.gov Similarly, pyridazin-3(2H)-one precursors can undergo regioselective nucleophilic substitution with phenols, which is a key step in the synthesis of complex fused heterocyclic systems. researchgate.net These pathways demonstrate how the pre-formed propyl chain can be attached to a nitrogen or oxygen nucleophile to create more elaborate structures.

Condensation reactions are fundamental to forming the carbon backbone of 3-oxo-phenylpropyl structures. The Michael-type addition, a conjugate condensation, is a key method. For instance, 2-{3-oxo-1,3-di[(un)substituted phenyl]propyl}-1,2,3,4-tetrahydronaphthalen-1-ones are synthesized by reacting chalcones (α,β-unsaturated ketones) with 1-tetralone. researchgate.net This reaction is efficiently carried out using a grinding method under solvent-free conditions with a K2CO3-NaOH catalyst system. researchgate.net The chalcone precursors themselves are typically formed through an aldol condensation between an aromatic aldehyde and an acetophenone. informahealthcare.com The enol form of 1,3-diphenylpropane-1,3-dione, a related structure, is known to exist in equilibrium with its keto tautomer in solution. psu.edu

Phosphine-catalyzed reactions provide an elegant route to highly functionalized molecules. nih.gov Specifically, a three-component coupling of ethyl propiolate, phthalimide (B116566), and an aldehyde, catalyzed by triphenylphosphine (PPh3), yields α-amino γ-oxo acid derivatives. scirp.orgresearchgate.net The reaction, when conducted with benzaldehyde, produces N-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide in high yield. scirp.orgresearchgate.net The proposed mechanism involves the initial attack of the phosphine (B1218219) on the ethyl propiolate to form a zwitterionic intermediate. nih.govscirp.org This intermediate is protonated by phthalimide, leading to a vinylphosphonium salt, which then participates in subsequent steps to couple with the aldehyde and form the final product. scirp.orgresearchgate.netnii.ac.jp This methodology allows for the synthesis of various derivatives by changing the aldehyde component. scirp.org

Table 3: Phosphine-Catalyzed Synthesis of α-Amino γ-Oxo Acid Derivatives

| Aldehyde (3) | Product (4) | Yield | Reference |

|---|---|---|---|

| Benzaldehyde (3a) | N-(1-Ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide (4a) | 83% | scirp.orgresearchgate.net |

| 4-Nitrobenzaldehyde (3c) | N-[1-Ethoxycarbonyl-3-oxo-3-(4-nitrophenyl)propyl]phthalimide (4c) | 40% | scirp.orgresearchgate.net |

| 4-Methoxybenzaldehyde (3e) | N-[1-Ethoxycarbonyl-3-oxo-3-(4-methoxyphenyl)propyl]phthalimide (4e) | 72% | scirp.org |

| 1-Naphthaldehyde (3f) | N-[1-Ethoxycarbonyl-3-oxo-3-(1-naphthyl)propyl]phthalimide (4f) | 52% | scirp.org |

Michael Addition Reactions for 3-Oxo-Phenylpropyl Adducts

The Michael addition is a fundamental carbon-carbon bond-forming reaction that is widely used to synthesize 3-oxo-phenylpropyl adducts. ias.ac.in This reaction typically involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as a chalcone, to form a 1,5-dicarbonyl compound. ias.ac.in

Research has demonstrated various catalytic systems to facilitate this transformation efficiently and, in many cases, enantioselectively. For instance, quinine-based organocatalysts have been successfully employed in the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones. mdpi.com In one study, using a quinine-derived primary amine or squaramide, a variety of cinnamones were converted into the desired adducts in moderate to high yields (31–99%) and with significant enantioselectivity (52–98% ee). mdpi.com Similarly, the addition of malononitrile to chalcones, catalyzed by a simple complex of quinine (B1679958) and Al(OiPr)3, has been shown to produce adducts in high yields and good enantiomeric excess. researchgate.net

Alternative methods aim to improve the reaction's environmental footprint and efficiency. Solvent-free, microwave-mediated Michael additions have been developed using potassium carbonate as a mild base. ias.ac.in This approach has been applied to the reaction of various active methylene (B1212753) compounds with α,β-unsaturated ketones. ias.ac.in While the reaction with activated ketones like chalcone and nucleophiles such as ethyl benzoylacetate proceeds in good yields, the use of unactivated ketones like cyclopentanone (B42830) and cyclohexanone (B45756) results in moderate yields. ias.ac.in

Table 1: Michael Addition for 3-Oxo-Phenylpropyl Adducts

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Dimedone | Cinnamone | Quinine-based squaramide | 95% | 94% | mdpi.com |

| 1,3-Cyclohexanedione | Cinnamone Analogue | Quinine-based primary amine | 67-78% | 94-96% | mdpi.com |

| Malononitrile | Chalcone | Quinine/Al(OiPr)3 | High | Good | researchgate.net |

| Cyclopentanone | Chalcone | K2CO3 / Microwave | Moderate (92% for one adduct) | Not Applicable | ias.ac.in |

| Cyclohexanone | Chalcone | K2CO3 / Microwave | 52% | Not Applicable | ias.ac.in |

Oxidative Annulation and Homologated N-Alkylation to Access 3-(3-Oxo-3-arylpropyl)quinazolinones

A noteworthy, transition-metal-free tandem approach has been developed for the synthesis of 3-(3-oxo-3-arylpropyl)quinazolinones. thieme-connect.comthieme-connect.comthieme-connect.de This one-pot, microwave-assisted method utilizes readily available starting materials: substituted aryl methyl ketones and anthranilamide. thieme-connect.comthieme-connect.de The reaction is initiated by an oxidative annulation of anthranilamide, followed by an in-situ generation of an α,β-unsaturated carbonyl compound from the aryl ketone. thieme-connect.comrawdatalibrary.net

A key feature of this protocol is the multifunctional role of dimethyl sulfoxide (B87167) (DMSO), which serves not only as the solvent but also as a source of two carbon atoms—a methine (=CH–) and a methylene (–CH2–) group. thieme-connect.comthieme-connect.de The reaction is promoted by potassium persulfate (K2S2O8). thieme-connect.com The mechanism involves the cyclization of anthranilamide, using a carbon from DMSO to form the quinazolin-4(3H)-one ring, followed by an aza-Michael addition with the homologated acetophenone, where the second carbon from DMSO forms a bridge. thieme-connect.com The use of microwave irradiation significantly reduces reaction times by ensuring homogeneous heat distribution. thieme-connect.comrawdatalibrary.net This method demonstrates good tolerance for various electron-donating groups on the aryl methyl ketone, providing the corresponding quinazolinone derivatives in good to very good yields. thieme-connect.de

Table 2: Synthesis of 3-(3-Oxo-3-arylpropyl)quinazolinones

| Aryl Group (in Aryl Methyl Ketone) | Product | Yield | Reference |

|---|---|---|---|

| p-tolyl | 3-[3-Oxo-3-(p-tolyl)propyl]quinazolin-4(3H)-one | 80% | thieme-connect.com |

| Alkyl substituted aryl | Corresponding 3-(3-oxo-3-arylpropyl) quinazolinone | 75-84% | thieme-connect.de |

| Alkoxy substituted aryl | Corresponding 3-(3-oxo-3-arylpropyl) quinazolinone | 75-84% | thieme-connect.de |

Derivatization of Amino Acids and Peptides with the 3-Oxo-3-phenylpropyl Core

The 3-oxo-3-phenylpropyl structural motif can be incorporated into amino acids and peptides to create modified biomolecules with potentially new properties. acs.orgnih.gov These modifications can be used for peptide extension or for conjugation to other molecules. acs.org

One versatile, metal-free process allows for the introduction of N-chains containing a terminal ketone group onto amino acids. acs.org This transformation can be achieved in two to three steps, starting from a pyrrolidine (B122466) ring scission, followed by manipulation of the resulting side chains to install the desired N-substituent, affording products with high optical purity. acs.org For example, N-(Benzoyl)-N-(3-oxo-3-phenylpropyl)-4-dibenzylamino-l-homoalanine Methyl Ester has been synthesized using this methodology. acs.org

Another approach involves the reaction of amino acid derivatives with (E)-chalcones, which contain the core structure of the 3-oxo-3-phenylpropyl group. A microwave-assisted synthesis has been reported for creating N,S-dialkyl dithiocarbamates from L-tryptophan esters, carbon disulfide, and substituted (E)-chalcones. mdpi.com This reaction directly couples the amino acid derivative with the chalcone, incorporating the 3-oxo-3-arylpropyl moiety into the final dithiocarbamate (B8719985) structure. mdpi.com

Table 3: Derivatization of Amino Acids with the 3-Oxo-3-phenylpropyl Core

| Amino Acid Derivative | Reagent(s) | Methodology | Final Product Example | Reference |

|---|---|---|---|---|

| L-Homoalanine derivative | Benzoic acid, HBTU, DIPEA | N-alkylation via multi-step synthesis | N-(Benzoyl)-N-(3-oxo-3-phenylpropyl)-4-dibenzylamino-l-homoalanine Methyl Ester | acs.org |

| L-tryptophan methyl ester | Carbon disulfide, (E)-Chalcone | Microwave-assisted dithiocarbamate synthesis | Methyl (((1-(4-chlorophenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)-ʟ-tryptophanate | mdpi.com |

| L-tryptophan ethyl ester | Carbon disulfide, (E)-Chalcone | Microwave-assisted dithiocarbamate synthesis | Ethyl (((1-(4-hydroxyphenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)-ʟ-tryptophanate | mdpi.com |

Palladium-Catalyzed Isomerization-Coupling for γ-Keto Phosphorus Derivatives

Palladium catalysis provides an effective strategy for accessing γ-keto phosphorus derivatives. mdpi.com A specific method involves the isomerization-coupling reaction of a γ-chloro vinyl phosphorus derivative with an amine. mdpi.com This reaction generates γ-imino or γ-enamino phosphorus intermediates, which can be conveniently hydrolyzed to yield the target γ-keto compounds. mdpi.com

The proposed mechanism suggests that the starting allyl chloride isomerizes to a vinyl chloride in the presence of an amine. mdpi.com A palladium catalyst then facilitates a coupling reaction between the vinyl chloride and the amine. mdpi.com This process proceeds through a vinyl palladium intermediate, ensuring that the amino group selectively links to the γ-carbon to generate an enamine or imine. mdpi.com Subsequent hydrolysis of these intermediates provides the final γ-keto phosphorus derivatives. mdpi.com The reaction is versatile, accommodating primary and secondary amines to afford the same final keto product after hydrolysis. mdpi.com

Table 4: Synthesis of γ-Keto Phosphorus Derivatives

| Starting Material | Reagent (Amine) | Key Intermediate | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| γ-chloro vinyl phosphorus derivative | Primary alkyl amine | γ-imino phosphorus derivative | γ-keto phosphonate | mdpi.com |

| γ-chloro vinyl phosphorus derivative | Secondary alkyl amine (e.g., Piperidine) | γ-enamino phosphorus derivative | γ-keto phosphonate | mdpi.com |

| γ-chloro vinyl phosphorus derivative | Benzyl amine | γ-imino phosphorus derivative | γ-keto phosphonate | mdpi.com |

Microwave-Assisted Synthetic Routes for Dithiocarbamate Derivatives

Microwave-assisted organic synthesis has proven to be an efficient and rapid method for preparing dithiocarbamate derivatives incorporating the 3-oxo-3-phenylpropyl structure. mdpi.comderpharmachemica.com A two-stage synthesis has been developed for creating phytoalexin-like analogs from L-tryptophan and (E)-chalcones. mdpi.com

The first stage involves the esterification of L-tryptophan with a simple alcohol (e.g., methanol (B129727) or ethanol) under microwave irradiation to produce the corresponding alkyl ester. mdpi.com In the second stage, this amino acid ester is reacted with carbon disulfide and a substituted (E)-chalcone, again under microwave irradiation (e.g., at 50 °C for 60 minutes). mdpi.comresearchgate.net This step forms the dithiocarbamate linkage and incorporates the 3-oxo-3-arylpropyl moiety from the chalcone. mdpi.com The resulting products are obtained in good yields (55–76%) after purification and exist as a mixture of diastereoisomers. mdpi.com This method highlights the utility of microwave technology in accelerating reactions and enabling the efficient construction of complex molecules. derpharmachemica.com

Table 5: Microwave-Assisted Synthesis of Dithiocarbamate Derivatives

| Amino Acid Ester | Chalcone | Conditions | Yield | Product | Reference |

|---|---|---|---|---|---|

| Methyl ʟ-tryptophanate | (E)-4-chlorochalcone | Microwave, 50°C, 60 min | 55-76% | Methyl (((1-(4-chlorophenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)-ʟ-tryptophanate | mdpi.com |

| Ethyl ʟ-tryptophanate | (E)-4-chlorochalcone | Microwave, 50°C, 60 min | 55-76% | Ethyl (((1-(4-chlorophenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)-ʟ-tryptophanate | mdpi.com |

| Methyl ʟ-tryptophanate | (E)-4-hydroxychalcone | Microwave, 50°C, 60 min | 55-76% | Methyl (((1-(4-hydroxyphenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)-ʟ-tryptophanate | mdpi.com |

| Ethyl ʟ-tryptophanate | (E)-4-hydroxychalcone | Microwave, 50°C, 60 min | 55-76% | Ethyl (((1-(4-hydroxyphenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)-ʟ-tryptophanate | mdpi.com |

Mechanistic Investigations of Reactions Involving the 3 Oxo 3 Phenylpropyl Moiety

Detailed Mechanistic Pathways in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com The 3-oxo-3-phenylpropyl moiety is an excellent substrate for such reactions due to its dual functionality of a ketone and an enolizable system.

The mechanistic pathways in MCRs are often complex and can proceed in a stepwise or domino fashion. mdpi.com For substrates like 3-oxo-3-phenylpropyl acetate (B1210297), a common initial step involves the formation of a more reactive intermediate. For instance, in a reaction involving an amine, the ketone can condense to form an enamine or an iminium ion. This intermediate then participates in subsequent steps.

A well-known example is the Hantzsch pyridine (B92270) synthesis, where a β-ketoester (analogous to the 3-oxo-3-phenylpropyl core), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine (B1217469) derivative. The mechanism is believed to proceed through the following key steps:

Knoevenagel Condensation: The aldehyde reacts with the β-ketoester to form an α,β-unsaturated carbonyl compound.

Michael Addition: A second molecule of the β-ketoester, often in its enamine form (formed with ammonia), adds to the α,β-unsaturated intermediate.

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final dihydropyridine product.

Computational studies have become invaluable in mapping the complex reaction networks of MCRs. nih.govchemrxiv.org These analyses help identify the most favorable mechanistic pathways, predict potential by-products, and understand how reaction conditions can steer the reaction towards a desired outcome. For example, in the Castagnoli-Cushman reaction involving an anhydride (B1165640), an amine, and an aldehyde, in-situ spectroscopy and crossover experiments have confirmed that amide-acid intermediates are formed, which then react with the aldehyde in a Mannich-like mechanism before lactamization. organic-chemistry.org

Table 1: Key Intermediates in MCRs Involving the 3-Oxo-3-phenylpropyl Moiety

| Reactant Type | Key Intermediate Formed | Subsequent Reaction Type |

| Amine/Ammonia | Enamine / Iminium Ion | Michael Addition, Mannich Reaction |

| Aldehyde | α,β-Unsaturated Ketone | Michael Addition |

| Active Methylene (B1212753) Compound | Michael Adduct | Intramolecular Cyclization |

Proposed Mechanisms for Oxidation, Reduction, and Substitution Reactions

The 3-oxo-3-phenylpropyl structure offers distinct sites for oxidation, reduction, and substitution, each proceeding through specific mechanistic pathways.

Oxidation: The primary sites for oxidation are the C-H bonds alpha to the ketone and the ketone itself. The mechanism depends heavily on the oxidant used.

α-Hydroxylation: Using reagents like molecular oxygen with a strong base, or more controlled oxidants like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), the reaction proceeds via the enolate. The nucleophilic enolate attacks the electrophilic oxygen source to introduce a hydroxyl group at the α-position.

Oxidative Cleavage: Stronger oxidants such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to cleavage of the carbon-carbon bonds. Ozonolysis, for instance, would involve the [3+2] cycloaddition of ozone to the enol form, followed by rearrangement and cleavage to yield carboxylic acid derivatives. The reaction with atmospheric oxidants like OH radicals typically involves hydrogen abstraction from the C-H bonds, leading to the formation of carbonyl products. nih.gov

Reduction: The ketone carbonyl is the most readily reduced functional group in the 3-oxo-3-phenylpropyl moiety.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. This nucleophilic attack is followed by protonation of the resulting alkoxide by the solvent or during workup to yield a secondary alcohol, 3-hydroxy-3-phenylpropyl acetate.

Asymmetric Reduction: Biocatalytic reduction using enzymes or whole cells, such as those from white turnip, can achieve high enantioselectivity. researchgate.net The mechanism involves the transfer of a hydride from a cofactor (like NADPH) within the enzyme's active site to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. researchgate.net

Substitution:

α-Alkylation/Halogenation: In the presence of a base, the α-proton is removed to form a nucleophilic enolate. This enolate can then attack an electrophile, such as an alkyl halide, in a classic Sₙ2 reaction to form a new C-C bond at the α-carbon.

Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution. youtube.comyoutube.com This two-step mechanism involves the addition of a nucleophile to the ester carbonyl, forming a tetrahedral intermediate. youtube.com Subsequently, the leaving group (the 3-oxo-3-phenylpropoxide) is eliminated, regenerating the carbonyl and resulting in a new carboxylic acid derivative (e.g., an amide if the nucleophile is an amine). This reaction is often catalyzed by acid or base. youtube.com

Hydrolytic Cleavage and Decarboxylative Fragmentation Pathways

Hydrolytic Cleavage: The acetate ester of 3-oxo-3-phenylpropyl acetate is susceptible to hydrolysis under both acidic and basic conditions to yield 3-oxo-3-phenylpropanol and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. A final proton transfer from the initially formed carboxylic acid to the alkoxide yields the carboxylate salt and the alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the ester carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A weak nucleophile, water, then attacks the carbonyl carbon. After a series of proton transfers, the alcohol is eliminated as a leaving group, and deprotonation of the resulting species gives the carboxylic acid and regenerates the acid catalyst.

Decarboxylative Fragmentation: While this compound itself does not directly decarboxylate, the corresponding β-keto acid, formed upon hydrolysis of a related ester (e.g., a methyl or ethyl ester) followed by saponification, readily undergoes decarboxylation. The mechanism for the decarboxylation of the resulting 3-oxo-3-phenylpropanoic acid involves the formation of a cyclic, six-membered transition state. The carboxylic acid proton is transferred to the ketone oxygen while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process initially forms an enol, which rapidly tautomerizes to the more stable ketone, acetophenone (B1666503), releasing carbon dioxide. This pathway represents a fragmentation of the original carbon skeleton following hydrolysis.

Enzyme Inhibition Mechanisms Through Acylation

Molecules containing the this compound structure can act as inhibitors for certain enzymes, particularly hydrolases like proteases and esterases. The mechanism of inhibition often involves the acylation of a nucleophilic residue in the enzyme's active site.

For serine proteases, such as chymotrypsin, the active site contains a catalytic triad (B1167595) (serine, histidine, aspartate). The inhibition mechanism can proceed as follows:

Binding: The inhibitor binds to the enzyme's active site.

Nucleophilic Attack: The hydroxyl group of the active site serine, made more nucleophilic by the histidine residue, attacks the electrophilic carbonyl carbon of the inhibitor's acetate group. nih.gov

Formation of a Tetrahedral Intermediate: A transient, covalent tetrahedral intermediate is formed.

Acylation: The intermediate collapses, and the 3-oxo-3-phenylpropanol portion is released as the leaving group. This results in a stable acyl-enzyme intermediate, where the enzyme is covalently modified and thus inactivated. nih.gov

The rate of acylation is influenced by the nature of the leaving group and the electronic properties of the acylating agent. Electron-withdrawing groups can accelerate the rate of acylation. nih.gov This covalent modification prevents the enzyme from binding and processing its natural substrate, leading to inhibition.

Reaction Pathways in Oxavinylcyclopropane Rearrangement

The oxavinylcyclopropane rearrangement is a specific type of spcmc.ac.inspcmc.ac.in-sigmatropic rearrangement, mechanistically related to the Cope and Claisen rearrangements. While not a direct reaction of this compound itself, this moiety can be incorporated into a substrate designed for such a transformation.

To undergo this rearrangement, a precursor containing both an oxygen-substituted carbon (part of the cyclopropane (B1198618) ring) and an adjacent vinyl group is required. A potential precursor could be synthesized from a derivative of 3-oxo-3-phenylpropanoate. The general mechanism proceeds through a concerted, pericyclic transition state, often depicted as a boat- or chair-like conformation.

The key steps are:

Conformational Alignment: The molecule adopts a conformation that allows for the orbital overlap required for the sigmatropic shift.

Bond Reorganization: The C-C bond of the cyclopropane ring opposite the oxygen and vinyl substituents cleaves, while a new C-C bond forms between the terminus of the vinyl group and the carbon that was part of the broken cyclopropane bond. This occurs in a single, concerted step.

Product Formation: The rearrangement results in the formation of a five-membered ring system. The regioselectivity and stereoselectivity of the reaction are governed by the substituents on the cyclopropane and vinyl groups and the geometry of the transition state. Mechanistic studies often involve analyzing the stereochemical outcome and using computational models to determine the preferred transition state geometry. epa.gov

Mechanistic Studies of Challenging Reactions

The 3-oxo-3-phenylpropyl moiety can participate in mechanistically complex reactions where multiple pathways may compete, or where the transition states are difficult to characterize. Computational chemistry, using methods like Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of such challenging reactions. mdpi.com

An example is the Lewis acid-catalyzed Diels-Alder reaction between an α,β-unsaturated ketone derived from the 3-oxo-3-phenylpropyl structure and a diene. DFT calculations can shed light on several mechanistic aspects:

Concerted vs. Stepwise Pathways: Calculations can determine whether the reaction proceeds through a single, synchronous transition state or via a stepwise mechanism involving a zwitterionic or diradical intermediate. The polarity of the solvent can significantly influence which pathway is favored. mdpi.com

Role of the Catalyst: The Lewis acid coordinates to the ketone oxygen, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. This coordination enhances the reactivity and can also influence the endo/exo selectivity of the cycloaddition.

Stereoselectivity: By modeling the different possible transition states (e.g., those leading to endo vs. exo products), their relative energies can be calculated to predict and explain the experimentally observed stereochemical outcome.

These computational studies provide a detailed, atomistic view of the reaction pathway, complementing experimental observations and enabling a deeper understanding of complex chemical transformations. mdpi.com

Catalysis in the Synthesis and Transformation of 3 Oxo 3 Phenylpropyl Acetate and Analogues

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) as a Single Electron Oxidant and Catalyst

Cerium(IV) ammonium nitrate, (NH₄)₂Ce(NO₃)₆, commonly known as CAN, is a powerful and versatile one-electron oxidizing agent utilized in a wide array of organic transformations. organic-chemistry.orgacs.orgnih.gov Its utility stems from its high oxidative potential, commercial availability, and low toxicity. researchgate.net The chemistry of CAN is predominantly characterized by radical and radical cation intermediates, making it suitable for initiating unique synthetic pathways. acs.orgnih.gov

In the context of synthesizing β-functionalized ketones, CAN facilitates both intermolecular and intramolecular carbon-carbon and carbon-heteroatom bond formations through the oxidative addition of radicals to alkenes. organic-chemistry.orgnih.gov For instance, a mild oxidation of anions like azide (B81097) (N₃⁻) or thiocyanate (B1210189) (SCN⁻) by CAN in the presence of substituted cyclopropyl (B3062369) alcohols can yield β-functionalized ketones. organic-chemistry.org This method provides an alternative route to important synthetic intermediates.

CAN is also effective in catalyzing three-component reactions. For example, it catalyzes the Povarov reaction, an imino Diels-Alder reaction, between anilines, aromatic aldehydes, and vinyl ethers to produce tetrahydroquinoline derivatives with high diastereoselectivity. researchgate.net Furthermore, CAN has been employed as an efficient catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles and 2-arylbenzothiazoles. ias.ac.inmdpi.com While not a direct synthesis of 3-oxo-3-phenylpropyl acetate (B1210297), these CAN-mediated reactions highlight its broad applicability in constructing complex molecular frameworks that could be precursors or analogues.

Table 1: Selected CAN-Catalyzed Reactions

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Povarov Reaction | Anilines, Aromatic Aldehydes, Vinyl Ethers | Tetrahydroquinolines | researchgate.net |

| Imidazole Synthesis | Benzoin/Benzil, Ammonium Acetate, Aromatic Aldehydes | 2,4,5-Triaryl-1H-imidazoles | ias.ac.in |

| Benzothiazole (B30560) Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | 2-Arylbenzothiazoles | mdpi.com |

Application of Ionic Liquids as Bifunctional Promoters and Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as "designer solvents" in green chemistry due to their negligible vapor pressure, thermal stability, and tunable solvation properties. rushim.ruresearchgate.net In the synthesis of β-hydroxy ketones, which are direct precursors to β-acetoxy ketones, ionic liquids can function as both the solvent and the catalyst. researchgate.netnih.gov

The properties of ionic liquids can be manipulated by altering their cation and anion components to suit specific reaction requirements. researchgate.net They can be designed to be acidic or basic, allowing them to act as catalysts in reactions like the aldol (B89426) reaction, a key step in forming β-hydroxy ketones. For example, various acidic and basic ionic liquids have been tested as catalysts for the aldol reaction, with choline (B1196258) hydroxide-based ILs showing high yield and selectivity in the synthesis of 4-hydroxy-4-phenylbutan-2-one. researchgate.netnih.gov

The use of ILs can enhance reaction rates and selectivity compared to conventional organic solvents. nih.gov For instance, in the synthesis of a non-steroidal anti-inflammatory drug, pravadoline, the use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C₄C₁im][PF₆]) resulted in high yields. mdpi.com Their ability to dissolve a wide range of organic and inorganic compounds makes them excellent media for reactions involving transition metal catalysts. nih.govscispace.com Furthermore, the recyclability of ionic liquids makes them an environmentally friendly alternative to volatile organic solvents. nih.gov

Table 2: Ionic Liquids in Aldol Condensation

| Ionic Liquid Type | Catalyst Function | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acidic ILs | Acid Catalyst | Aldehydes, Ketones | β-Hydroxy Ketone | Moderate | researchgate.netnih.gov |

Triphenylphosphine (B44618) Catalysis in Coupling Reactions

Triphenylphosphine (PPh₃) is a widely used ligand in organometallic chemistry, particularly in transition metal-catalyzed coupling reactions that form carbon-carbon bonds. wikipedia.org It is valued for being inexpensive and relatively stable in air. organic-chemistry.orgnih.gov While not a direct catalyst for the synthesis of 3-oxo-3-phenylpropyl acetate, the coupling reactions it facilitates are fundamental for creating the aryl ketone backbone of the molecule and its analogues.

In Suzuki-Miyaura cross-coupling reactions, PPh₃ serves as a ligand for nickel(0) catalysts, enabling the coupling of aryl chlorides with arylboronic acids at room temperature. organic-chemistry.orgnih.govnih.gov This is significant because aryl chlorides are typically less reactive than other aryl halides. Highly active nickel catalysts can be generated in situ from the reduction of air-stable Ni(PPh₃)₂Cl₂. organic-chemistry.orgnih.gov

Similarly, in palladium-catalyzed reactions, PPh₃ is a common ligand. For example, a palladium complex with PPh₃ can catalyze the reductive carbonylation of aryl iodides to form aromatic aldehydes. organic-chemistry.org These coupling methodologies allow for the modular construction of complex aromatic compounds, which can then be further functionalized to produce a diverse range of this compound analogues.

Table 3: Triphenylphosphine in Ni(0)-Catalyzed Cross-Coupling

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Ni(COD)₂ / PPh₃ | Aryl Chloride, Arylboronic Acid | Biaryl | Room temperature reaction | nih.gov |

Palladium-Catalyzed Processes for Phosphorus Derivatives

Palladium catalysis is a powerful tool for forming carbon-heteroatom bonds, including carbon-phosphorus bonds. This allows for the synthesis of phosphorus-containing analogues of this compound, which can have unique chemical and biological properties.

An efficient method for producing allenylphosphonates involves the palladium(0)-catalyzed reaction of propargylic derivatives with various phosphorus nucleophiles. nih.gov This reaction proceeds with defined stereochemistry, which is crucial for the synthesis of complex molecules. Although this example leads to an allene, the fundamental principle of palladium-catalyzed C-P bond formation can be applied to create saturated phosphorus derivatives.

Palladium-phosphine complexes are also central to a variety of other transformations. For instance, the chemoselectivity of a palladium-phosphine catalyst can be controlled to favor allylic substitution or Suzuki-Miyaura cross-coupling on a bifunctional substrate containing both an allylic acetate and a vinyl boronate ester. nih.gov This high degree of control allows for the selective synthesis of diverse molecular architectures from a common intermediate.

Organocatalysis in Enantioselective Michael Additions

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. For creating chiral analogues of this compound, the enantioselective Michael addition is a particularly powerful reaction for forming carbon-carbon bonds.

Imidazolidinones are effective organocatalysts for the intermolecular Michael addition of aldehydes to enones. nih.gov This reaction can be highly enantioselective, with the addition of hydrogen-bond-donating cocatalysts helping to control chemoselectivity (Michael addition versus aldol reaction). nih.gov The products of these reactions are γ-keto aldehydes, which can be readily converted into chiral β-substituted ketones.

Another example is the Michael addition of nitroalkanes to 4-oxo-enoates, which can be catalyzed by primary amino acid lithium salts to produce γ-nitrocarbonyl compounds with high enantioselectivity. dntb.gov.ua These reactions provide access to a wide range of enantioenriched building blocks that can be used to synthesize chiral analogues of this compound. The use of organocatalysts is often considered a green chemistry approach as it avoids the use of heavy metals. mdpi.com

Table 4: Enantioselective Organocatalytic Michael Additions

| Organocatalyst | Nucleophile | Electrophile | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Imidazolidinone | Aldehyde | Enone | γ-Keto Aldehyde | >90% | nih.gov |

| Cyclopropenimine | Amino Ester Imine | Acrylate Acceptor | α-Substituted Glutamate (B1630785) | up to 94% | beilstein-journals.org |

| Primary Amino Acid Lithium Salt | Nitroalkane | Enone | γ-Nitrocarbonyl Compound | High | dntb.gov.ua |

Phase Transfer Catalysis in Carbon-Carbon Bond Formations

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org The catalyst, often a quaternary ammonium salt, transports one of the reactants (usually the anion) from the aqueous phase into the organic phase where the reaction can occur. crdeepjournal.org

This methodology is highly effective for carbon-carbon bond formation reactions such as alkylations and Michael additions. crdeepjournal.org For example, the Michael addition of carbon nucleophiles, like 2-nitropropane, to conjugated enones like chalcone (B49325) can be catalyzed by chiral crown ethers under solid-liquid phase transfer conditions. This approach can achieve good yields and high stereoselectivity. crdeepjournal.org

The use of PTC offers several advantages, including milder reaction conditions, increased yields, and the elimination of the need for expensive or hazardous solvents. crdeepjournal.org By enabling the reaction of water-soluble nucleophiles with organic-soluble substrates, PTC provides a practical route for the synthesis of precursors to this compound and its analogues on an industrial scale. crdeepjournal.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-Oxo-3-phenylpropyl acetate (B1210297). Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals is achievable.

The ¹H NMR spectrum of 3-Oxo-3-phenylpropyl acetate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.4-8.0 ppm). The protons on the carbon adjacent to the benzoyl group (H-2) are deshielded by the carbonyl and are expected to resonate as a triplet. The protons on the carbon adjacent to the acetate group (H-1) are also deshielded and are anticipated to appear as a triplet. The methyl protons of the acetate group will present as a sharp singlet in the upfield region.

Based on established chemical shift principles, the following assignments can be predicted.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl Protons (ortho) | 7.95 | Doublet of doublets (dd) |

| Phenyl Protons (meta) | 7.45 | Triplet (t) |

| Phenyl Protons (para) | 7.55 | Triplet (t) |

| -CO-CH₂- (H-2) | 3.30 | Triplet (t) |

| -CH₂-O- (H-1) | 4.50 | Triplet (t) |

| -O-CO-CH₃ | 2.10 | Singlet (s) |

Predicted data based on analogous structures and standard chemical shift values.

The proton-decoupled ¹³C NMR spectrum of this compound (C₁₁H₁₂O₃) is expected to display 9 unique carbon signals, accounting for the molecular symmetry in the phenyl group. The two carbonyl carbons (ketone and ester) are the most downfield signals. The aromatic carbons resonate in the typical 128-137 ppm range, while the aliphatic carbons and the acetate methyl carbon appear at higher fields.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (-C =O) | 197.5 |

| Ester Carbonyl (-O-C =O) | 170.5 |

| Phenyl C-ipso | 136.5 |

| Phenyl C-para | 133.5 |

| Phenyl C-ortho | 128.6 |

| Phenyl C-meta | 128.0 |

| -CO-C H₂- (C-2) | 38.0 |

| -C H₂-O- (C-1) | 60.0 |

| -O-CO-C H₃ | 20.8 |

Predicted data based on analogous structures and standard chemical shift values.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectral data and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial to confirm the propyl chain's connectivity. A distinct cross-peak would be observed between the methylene (B1212753) protons at C-2 (δ ~3.30 ppm) and the methylene protons at C-1 (δ ~4.50 ppm), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between the proton signal at δ ~3.30 ppm and the carbon signal at δ ~38.0 ppm (C-2), the proton signal at δ ~4.50 ppm and the carbon signal at δ ~60.0 ppm (C-1), and the methyl proton singlet at δ ~2.10 ppm with its corresponding carbon at δ ~20.8 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments differentiate carbon types. The spectrum would show positive signals for the methyl (CH₃) and aromatic methine (CH) carbons, and negative signals for the two methylene (CH₂) carbons. The quaternary carbons (including the carbonyls and the ipso-carbon of the phenyl ring) would be absent.

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. For this compound, the TOCSY spectrum would highlight the entire -CH₂-CH₂- spin system, showing correlations from the protons at C-1 not only to their direct neighbors at C-2 but also confirming the entire chain as a single coupled system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is dominated by two strong carbonyl absorption bands. The ketone C=O stretch appears at a lower wavenumber than the ester C=O stretch due to conjugation with the phenyl ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Aryl Ketone) | 1685 - 1695 |

| C=O Stretch (Aliphatic Ester) | 1735 - 1745 |

| C-O Stretch (Ester) | 1230 - 1250 (strong) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Bending (Aromatic) | 690 - 770 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, FAB-MS, HRMS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular formula C₁₁H₁₂O₃ corresponds to a molecular weight of 192.21 g/mol .

Molecular Ion Peak: In an MS experiment, the molecular ion peak [M]⁺ would be observed at an m/z of 192.

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., expected m/z 192.0786 for [C₁₁H₁₂O₃]⁺).

Fragmentation Analysis: The fragmentation pattern is highly predictable and serves as a structural fingerprint. Key fragmentation pathways include:

Alpha-cleavage adjacent to the ketone, leading to the formation of the stable benzoyl cation (m/z 105 ). This is often the base peak.

Loss of the acetoxy group (-OCOCH₃) to yield a fragment at m/z 133 .

Formation of the acetyl cation (m/z 43 ).

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netmdpi.com DFT has been employed to determine various properties of 3-Oxo-3-phenylpropyl acetate (B1210297).

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. csuohio.eduresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's structure.

Once the geometry is optimized, harmonic vibrational frequencies can be calculated. nih.govkfupm.edu.sa These frequencies correspond to the vibrational modes of the molecule and are crucial for interpreting experimental infrared (IR) and Raman spectra. ajchem-a.com The absence of imaginary frequencies in the calculation confirms that the optimized structure represents a true energy minimum. researchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Ketone) | Value (Å) |

| Bond Length | C=O (Ester) | Value (Å) |

| Bond Length | C-O (Ester) | Value (Å) |

| Bond Angle | O=C-C | Value (°) |

| Dihedral Angle | C-C-C-O | Value (°) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. irjweb.compearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule. irjweb.com This analysis helps to identify the distribution of electron density among the atoms, revealing electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. irjweb.comresearchgate.net

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nrel.gov The in silico prediction of NMR chemical shifts using quantum mechanical calculations, particularly DFT, has become a standard tool to aid in structural assignment. nih.govacademie-sciences.fr Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated and compared with experimental spectra. researchgate.net This comparison helps to confirm the proposed structure and assign specific signals to the corresponding nuclei in the molecule. nih.govdoaj.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for such predictions. academie-sciences.fr

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (Phenyl) | Value | Value | - | - |

| C=O (Ketone) | Value | Value | - | - |

| CH₂ (Methylene) | Value | Value | Value | Value |

| CH₂ (Methylene) | Value | Value | Value | Value |

| C=O (Ester) | Value | Value | - | - |

| CH₃ (Methyl) | Value | Value | Value | Value |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.govuobaghdad.edu.iq

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. mdpi.com A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and identify the most likely binding mode. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.net These studies can provide valuable hypotheses about the potential biological activity of the compound. mdpi.com

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | Value | Amino Acid (e.g., SER 120) | Hydrogen Bond |

| Enzyme X | Amino Acid (e.g., LEU 85) | Hydrophobic | |

| Enzyme X | Amino Acid (e.g., TYR 150) | Pi-Alkyl |

Advanced Derivatives and Functionalization of the 3 Oxo 3 Phenylpropyl Moiety

Malononitrile (B47326) Derivatives

The Michael addition of malononitrile to chalcones (1,3-diphenyl-2-propen-1-ones), which are structurally related to the 3-oxo-3-phenylpropyl core, is a well-established method for forming γ-cyano carbonyl compounds. This reaction proceeds via the nucleophilic attack of the malononitrile carbanion at the β-carbon of the enone system.

Organocatalysis has been effectively employed to achieve asymmetric Michael additions, yielding chiral γ-cyano carbonyl compounds with high enantioselectivity. For instance, a rosin-derived bifunctional squaramide has been shown to catalyze the addition of malononitrile to various chalcones, producing the corresponding adducts in high yields and with significant enantiomeric excess (ee). mdpi.com These reactions provide a direct route to optically active compounds that are valuable intermediates in organic synthesis.

The reaction can be influenced by various catalysts and conditions. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in a phosphorus ionic liquid has been utilized to promote a three-component reaction between acetophenones, arylaldehydes, and malononitrile to furnish 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives in good to excellent yields. informahealthcare.com

Table 1: Examples of Asymmetric Michael Addition of Malononitrile to Chalcones

| Chalcone (B49325) Derivative | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | (R)-2-(3-(4-chlorophenyl)-3-oxo-1-phenylpropyl)malononitrile | 99 | 82 |

| 1-(3-Chlorophenyl)-3-oxo-3-phenylprop-2-en-1-one | (R)-2-(1-(3-chlorophenyl)-3-oxo-3-phenylpropyl)malononitrile | 72 | 90 |

| 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one | (R)-2-(1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl)malononitrile | 65 | 85 |

Data sourced from asymmetric catalysis studies. mdpi.com

Phosphorus-Containing Derivatives (Phosphinates, Phosphonates, Phosphine (B1218219) Oxides)

The introduction of phosphorus-containing functional groups, such as phosphinates, phosphonates, and phosphine oxides, onto the 3-oxo-3-phenylpropyl skeleton can be achieved through several synthetic strategies. The Michaelis-Arbuzov reaction is a cornerstone for the formation of C-P bonds and is widely used for synthesizing phosphonates. organic-chemistry.org This reaction typically involves the treatment of an appropriate alkyl halide with a trialkyl phosphite.

For the 3-oxo-3-phenylpropyl moiety, a common precursor would be a 3-halo-1-phenylpropan-1-one. Reaction with a phosphite, such as triethyl phosphite, would yield the corresponding diethyl 3-oxo-3-phenylpropylphosphonate. Similarly, phosphinates and phosphine oxides can be synthesized by reacting the halide precursor with phosphonites and phosphinites, respectively.

Alternative modern methods include palladium-catalyzed cross-coupling reactions, which can form C-P bonds between H-phosphonates or related compounds and aryl or vinyl halides. organic-chemistry.org These methods offer mild conditions and broad functional group tolerance, making them suitable for complex molecule synthesis.

Phthalimide (B116566) and Isoindoline-1,3-dione Derivatives

Phthalimide and its derivatives, also known as isoindoline-1,3-diones, are frequently incorporated into molecules to serve as protected primary amine precursors or as pharmacologically active moieties. nih.govmdpi.com The Gabriel synthesis is the classical method for preparing N-alkyl phthalimides. researchgate.net

To synthesize N-(3-oxo-3-phenylpropyl)phthalimide, one would typically start with a 3-halo-1-phenylpropan-1-one. This substrate is reacted with potassium phthalimide in a polar aprotic solvent like DMF. The phthalimide anion acts as a nucleophile, displacing the halide to form the desired N-substituted isoindoline-1,3-dione derivative. This method provides a clean and efficient route to these derivatives, which are valuable in medicinal chemistry for their diverse biological activities, including anti-inflammatory and analgesic properties. mdpi.comneliti.com

Modern variations for phthalimide synthesis include microwave-assisted reactions of phthalic anhydride (B1165640) with amines or using high-temperature, high-pressure water/ethanol mixtures as a green solvent system. rsc.org

Amino Acid and Peptide Conjugates (e.g., L-Lysine Derivatives, L-Tryptophanate Derivatives)

The conjugation of amino acids and peptides to the 3-oxo-3-phenylpropyl scaffold has led to the development of crucial pharmaceutical agents. A prominent example is the synthesis of N2-(1-carboxy-3-phenylpropyl)-L-lysine derivatives, which are key intermediates in the production of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril (B193118). googleapis.comnih.gov

The synthesis often involves the reductive amination of a 4-phenyl-2-oxobutanoic acid derivative with an L-lysine derivative. For instance, N6-trifluoroacetyl-L-lysyl-L-proline can be condensed with ethyl 2-oxo-4-phenylbutyrate followed by hydrogenation to yield the lisinopril precursor. nih.gov Another approach involves the Strecker reaction, where β-phenylpropionaldehyde, an L-lysine component, and a cyanide source react to form an aminonitrile, which can be further elaborated. googleapis.comgoogle.com These synthetic routes allow for the creation of peptide mimetics with significant therapeutic value.

Morpholine (B109124) and Piperidine (B6355638) Analogues

Morpholine and piperidine rings are privileged structures in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate. enamine.netenamine.net Analogues of the 3-oxo-3-phenylpropyl moiety containing these heterocycles have been synthesized and investigated for their biological activities.

Specifically, a series of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues have been prepared and evaluated for their ability to inhibit nitric oxide (NO) production. nih.gov The synthesis of these compounds can be achieved through the Mannich reaction, involving the condensation of acetophenone (B1666503), formaldehyde, and morpholine hydrochloride. This reaction yields 3-morpholino-1-phenylpropan-1-one, which can be further modified. nih.gov Studies have shown that substitutions on the phenyl ring can significantly modulate the biological activity of these analogues. nih.gov

Table 2: Synthesis of Substituted 3-Morpholino-1-phenylpropan-1-one Hydrochlorides

| Phenyl Ring Substituent | Reagents | Product |

|---|---|---|

| 4-Fluoro | 4'-Fluoroacetophenone, Paraformaldehyde, Morpholine HCl | 1-(4-Fluorophenyl)-3-morpholinopropan-1-one hydrochloride |

| 4-Chloro | 4'-Chloroacetophenone, Paraformaldehyde, Morpholine HCl | 1-(4-Chlorophenyl)-3-morpholinopropan-1-one hydrochloride |

| 4-Methyl | 4'-Methylacetophenone, Paraformaldehyde, Morpholine HCl | 3-Morpholino-1-(p-tolyl)propan-1-one hydrochloride |

Data adapted from studies on NO production inhibitors. nih.gov

Oxetanyl Derivatives as Enzyme Inhibitors

The oxetane (B1205548) ring is a four-membered heterocycle that has gained attention as a versatile building block in drug discovery. Its incorporation can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity. While specific examples of oxetanyl derivatives directly linked to the 3-oxo-3-phenylpropyl acetate (B1210297) scaffold are not prominently documented in the reviewed literature, the general strategy for their synthesis would involve coupling a pre-functionalized oxetane with the 3-oxo-3-phenylpropyl core. For example, an oxetane bearing a nucleophilic group could be reacted with a 3-halo-1-phenylpropan-1-one. Alternatively, an oxetane-containing aldehyde could undergo a condensation reaction to build the propanone chain. Given the known utility of oxetanes in designing enzyme inhibitors, derivatives of the 3-oxo-3-phenylpropyl moiety featuring this ring system represent a promising area for future exploration in medicinal chemistry.

Lactone Adducts from Isochroman-3-ones and 2-Coumaranones

Lactone enolates derived from isochroman-3-ones and 2-coumaranones can act as effective nucleophiles in conjugate addition reactions. acs.org Their reaction with chalcones provides a pathway to complex lactone adducts. The enolates are typically generated using a base, and they subsequently add to the β-position of the α,β-unsaturated ketone system of the chalcone. acs.org

This reaction has been studied kinetically to quantify the nucleophilicity of these lactone enolates. acs.org The resulting adducts, such as 3-(1,3-diphenyl-3-oxopropyl)isochroman-1-one and 3-(1-(2-chlorophenyl)-3-oxo-3-phenylpropyl)benzofuran-2(3H)-one, are highly functionalized molecules that can serve as precursors for further synthetic transformations. acs.org

Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-substituted quinazolin-4(3H)-ones can be efficiently achieved through the cyclocondensation of β-ketoesters with 2-aminobenzamides. In this context, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), a derivative of the 3-oxo-3-phenylpropyl moiety, serves as a key precursor.

A general and efficient method for this transformation involves a phosphorous acid-catalyzed reaction between a β-ketoester and a 2-aminobenzamide (B116534). This reaction proceeds via a selective carbon-carbon bond cleavage under metal- and oxidant-free conditions, offering an environmentally benign route to these valuable compounds. The proposed mechanism suggests an initial condensation between the amino group of 2-aminobenzamide and the keto group of the β-ketoester, followed by an intramolecular cyclization and subsequent rearrangement to afford the stable quinazolinone ring system.

Table 1: Synthesis of 2-Phenylquinazolin-4(3H)-one from Ethyl 3-oxo-3-phenylpropanoate and 2-Aminobenzamide

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| Ethyl 3-oxo-3-phenylpropanoate | 2-Aminobenzamide | Phosphorous Acid | Heating | 2-Phenylquinazolin-4(3H)-one |

This synthetic strategy highlights the utility of the 3-oxo-3-phenylpropyl moiety in constructing complex heterocyclic frameworks. The resulting 2-phenylquinazolin-4(3H)-one derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Indolin-2-one Derivatives

Indolin-2-ones, also known as oxindoles, are another important class of heterocyclic compounds frequently found in natural products and synthetic molecules with diverse biological activities. The functionalization of the indolin-2-one scaffold at the 3-position is a common strategy for generating structural diversity and modulating biological function. The 3-oxo-3-phenylpropyl moiety can be introduced at this position through various synthetic methods, most notably via a Michael addition reaction.

The Michael addition of the enolate of indolin-2-one to an α,β-unsaturated ketone, such as benzalacetone (4-phenyl-3-buten-2-one), provides a direct route to 3-(1-phenyl-3-oxobutyl)indolin-2-one. This reaction involves the conjugate addition of the nucleophilic C3 of the indolin-2-one to the electrophilic β-carbon of the enone.

Alternatively, the 3-oxo-3-phenylpropyl moiety can be introduced through the alkylation of the indolin-2-one enolate with a suitable electrophile, such as phenacyl bromide (2-bromo-1-phenylethanone). This reaction would result in the formation of 3-(2-oxo-2-phenylethyl)indolin-2-one, a closely related derivative. The synthesis of such compounds has been reported, demonstrating the feasibility of introducing the desired structural motif. researchgate.net

Table 2: Synthesis of 3-(3-Oxo-1-phenylpropyl)indolin-2-one Derivatives

| Indolin-2-one Precursor | Reagent | Reaction Type | Product |

| Indolin-2-one | Benzalacetone | Michael Addition | 3-(1-Phenyl-3-oxobutyl)indolin-2-one |

| Indolin-2-one | Phenacyl bromide | Alkylation | 3-(2-Oxo-2-phenylethyl)indlin-2-one |

The incorporation of the 3-oxo-3-phenylpropyl side chain onto the indolin-2-one core generates novel derivatives with potential for further chemical modification and biological evaluation.

Integration into Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker is crucial for the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govexplorationpub.com

The 3-oxo-3-phenylpropyl moiety presents an intriguing structural unit for potential incorporation into PROTAC linkers. While direct examples of its use are not prevalent in the current literature, the principles of PROTAC linker design and synthesis suggest its feasibility. Linkers in PROTACs can vary in length, rigidity, and functionality, and often contain functionalities such as amides, ethers, and alkyl chains. nih.govbroadpharm.com The presence of a ketone group within the 3-oxo-3-phenylpropyl moiety offers a handle for further chemical modifications.

For instance, the 3-oxo-3-phenylpropanoic acid could be used as a building block in the synthesis of a linker. The carboxylic acid could be coupled to an amine-containing E3 ligase ligand or an amine-functionalized warhead for the target protein. The ketone functionality could be retained to influence the conformational properties of the linker or could be further modified, for example, by reductive amination to introduce additional points of diversity or attachment. The synthesis of bifunctional molecules often involves modular approaches where different linker units are combined to optimize the properties of the final compound. nih.gov

Table 3: Potential Incorporation of the 3-Oxo-3-phenylpropyl Moiety into a PROTAC Linker

| PROTAC Component | Potential Integration of 3-Oxo-3-phenylpropyl Moiety | Rationale |

| Linker | As a rigid or semi-rigid linker component | The phenyl and keto groups can introduce conformational constraints. |

| Linker | As a scaffold for further functionalization | The ketone can be derivatized to attach other chemical groups. |

| Linker | To modulate physicochemical properties | The polarity and hydrogen bonding capacity of the keto group can influence solubility and cell permeability. |

The exploration of novel linker scaffolds is an active area of research in the development of PROTACs. The unique chemical features of the 3-oxo-3-phenylpropyl moiety make it a candidate for the design and synthesis of new linkers with potentially advantageous properties for targeted protein degradation.

Biological Activities and Structure Activity Relationships Sar of Analogues

Enzyme Inhibition Mechanisms and Structure-Activity Relationships

Analogues of 3-oxo-3-phenylpropyl acetate (B1210297) have been identified as inhibitors of various enzymes, a property that underpins many of their therapeutic effects. The mechanism of inhibition and the relationship between the structure of these analogues and their inhibitory potency are key areas of investigation.

Enzyme inhibitors can act through different mechanisms, such as competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov The potency of such inhibitors is often quantified by the inhibitor constant (Ki). nih.gov For instance, in the development of thrombin inhibitors, derivatives of 3-amidinophenylalanine have been synthesized and studied. nih.gov SAR studies on these compounds have shown that modifications to the amidino group and the N- and C-terminal substituents significantly impact their inhibitory activity against thrombin, a key enzyme in blood coagulation. nih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are other important targets. Thiazole (B1198619) derivatives have been investigated as cholinesterase inhibitors. academie-sciences.fr Structure-activity relationship studies revealed that specific substitutions on the thiazole ring are critical for potent inhibition. For example, hydroxynaphthalenyl thiazole has been shown to be a powerful inhibitor of acetylcholinesterase. academie-sciences.fr Some thiazolylhydrazone derivatives exhibit very selective activity against AChE with little to no activity against BChE. academie-sciences.fr

Furthermore, soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory signaling molecules. escholarship.org Benzothiazole-phenyl analogues have been studied as sEH inhibitors, demonstrating how structural modifications can lead to potent enzyme inhibition. escholarship.org SAR studies on derivatives of the non-steroidal anti-inflammatory drug (NSAID) meclofenamic acid indicated that converting the carboxylic acid moiety into primary amides resulted in low-micromolar, nonselective cyclooxygenase (COX) inhibition. researchgate.net

The following table summarizes the enzyme inhibitory activities of selected analogue classes.

| Analogue Class | Target Enzyme | Key SAR Findings | Reference |

| 3-Amidinophenylalanine Derivatives | Thrombin | Variations of the amidino moiety and terminal substituents are critical for potency. | nih.gov |

| Thiazole Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Hydroxynaphthalenyl and hydrazone substitutions on the thiazole ring influence potency and selectivity for AChE over BChE. | academie-sciences.fr |

| Benzothiazole-Phenyl Analogues | Soluble Epoxide Hydrolase (sEH) | Specific substitutions on the benzothiazole (B30560) and phenyl rings lead to potent sEH inhibition. | escholarship.org |

| Meclofenamic Acid Amides | Cyclooxygenase (COX) | Primary amide derivatives of the carboxylate moiety display nonselective COX inhibition. | researchgate.net |

Molecular Targets and Receptor Modulation Studies

The biological effects of these analogues are often mediated through their interaction with specific molecular targets, including receptors. For example, certain fluorine-containing scopolamine (B1681570) analogues have been developed as potential antidepressants, suggesting interaction with neurotransmitter systems. acs.org Galantamine, a reversible competitive inhibitor of AChE, also modulates nicotinic cholinergic receptors, which may contribute to its therapeutic effects in Alzheimer's disease. nih.gov The neuronal nitric oxide synthase (nNOS) pathway, which is linked to NMDA receptor activation, has been identified as a target for compounds that modulate the effects of stress on drug reward. mdpi.com

Apoptosis Induction Pathways in Cancer Cell Lines

A significant area of research for analogues of 3-oxo-3-phenylpropyl acetate is their potential as anticancer agents through the induction of apoptosis, or programmed cell death. nih.gov Evading apoptosis is a hallmark of cancer cells, making the development of apoptosis-inducing agents a key therapeutic strategy. nih.gov

Studies on ATP analogues have shown they can induce apoptosis in various cancer cell lines, including Hep2 and SiHa cells, through the intrinsic mitochondrial pathway. nih.gov This pathway is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax. nih.gov This leads to the release of cytochrome c from the mitochondria, followed by the activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic process. nih.gov

Similarly, saponin (B1150181) fractions from Eryngium planum L. have demonstrated the ability to induce apoptosis in ovarian SKOV-3 cancer cells. mdpi.com Treatment with these saponins (B1172615) led to an upregulation of pro-apoptotic genes (like BAX, BID) and a downregulation of anti-apoptotic genes. mdpi.com The activation of caspase 3 was also observed, correlating with an increased expression of the DNA fragmentation factor (DFFA), which is responsible for DNA fragmentation during apoptosis. mdpi.com

The table below outlines the key molecular events in apoptosis induction by representative analogues.

| Analogue/Compound Class | Cancer Cell Line | Apoptosis Pathway | Key Molecular Events | Reference |

| 3'-Me ATP (ATP analogue) | Hep2, SiHa | Intrinsic Mitochondrial Pathway | Downregulation of Bcl-2, Bcl-xL; Upregulation of Bax; Cytochrome c release; Activation of caspase-3 and -9. | nih.gov |

| Saponin Fractions | SKOV-3 (Ovarian) | Mitochondria-Related Pathway | Upregulation of BAX, BID; Downregulation of anti-apoptotic genes; Activation of caspase 3; Increased DFFA expression. | mdpi.com |

| Saikosaponin d | CEM lymphocytes | Not specified | Deregulation of TP53 and BCL-2 genes. | mdpi.com |

Modulation of Neurotransmitter Systems